molecular formula C11H15N3O3 B1608347 1-(2-Methoxy-5-nitrophenyl)piperazine CAS No. 58315-37-0

1-(2-Methoxy-5-nitrophenyl)piperazine

Cat. No. B1608347
Key on ui cas rn: 58315-37-0
M. Wt: 237.25 g/mol
InChI Key: HGXYVYNKYQZXMX-UHFFFAOYSA-N
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Patent
US07807673B2

Procedure details

To 1-[2-(methyloxy)phenyl]piperazine (11.0 g, 50.7 mmol) was added concentrated H2SO4 (60 mL) dropwise to and stirred for 4 h at 0° C. KNO3 (7.2 g, 71.2 mmol) was then added and the mixture stirred overnight while allowing to warm to rt. Reaction was then quenched with ice and then 2N NaOH (100 mL) added and extracted three times with EtOAc. Combined organic phases were dried over MgSO4 and loaded directly onto silica gel. Purified by silica gel chromatography in 0-20% MeOH/NH4OH in EtOAc. Yield 5.7 g, 42% yield, of an orange solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 2.8 (m, 4H) 2.9 (m, 4H) 3.1 (m, 1H) 3.9 (s, 3H) 7.1 (d, J=9.1 Hz, 1H) 7.6 (d, J=2.7 Hz, 1H) 7.9 (dd, J=9.0, 2.7 Hz, 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
7.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[N+:15]([O-])([O-:17])=[O:16].[K+]>OS(O)(=O)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:15]([O-:17])=[O:16])=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
60 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
7.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was then quenched with ice
ADDITION
Type
ADDITION
Details
2N NaOH (100 mL) added
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purified by silica gel chromatography in 0-20% MeOH/NH4OH in EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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